

3-Hydroxyphenyl benzoate molecular weight and formula

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Compound of Interest

Compound Name: 3-Hydroxyphenyl benzoate

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An In-Depth Technical Guide to **3-Hydroxyphenyl Benzoate**: Synthesis, Characterization, and Applications

Executive Summary: **3-Hydroxyphenyl benzoate** is an aromatic ester with significant potential as a versatile building block in organic synthesis and as a scaffold in medicinal chemistry. This guide provides a comprehensive overview of its core physicochemical properties, a detailed, field-proven protocol for its synthesis and purification, and an exploration of its applications, particularly focusing on its role in drug discovery and development. As a Senior Application Scientist, this document is designed to bridge theoretical knowledge with practical, actionable insights for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Core Physicochemical Properties

3-Hydroxyphenyl benzoate, also known as resorcinol monobenzoate, is an organic compound distinguished by a benzoate group ester-linked to a resorcinol (1,3-dihydroxybenzene) core. This structure, featuring a phenolic hydroxyl group, is fundamental to its chemical reactivity and biological activity.

Property	Data	Source(s)
Molecular Formula	C ₁₃ H ₁₀ O ₃	[1]
Molecular Weight	214.22 g/mol	[1]
CAS Number	136-36-7	[2]
Appearance	White to yellow crystalline powder	
Melting Point	133-135 °C	[1]
Common Synonyms	Resorcinol monobenzoate, m-Hydroxyphenyl benzoate, Benzoic acid, 3-hydroxyphenyl ester	
Solubility	Soluble in ethanol, acetone, and other organic solvents; sparingly soluble in water.	

Synthesis and Purification: A Validated Protocol

The synthesis of **3-hydroxyphenyl benzoate** is most reliably achieved via the Schotten-Baumann reaction, a classic method for acylating phenols. This approach is favored for its high yield and operational simplicity. The underlying principle involves the reaction of a phenol with an acid chloride in the presence of a base.

Causality of Experimental Choices:

- **Starting Material:** Resorcinol (1,3-dihydroxybenzene) is used as the phenolic substrate. To achieve mono-benzoylation and yield the desired **3-hydroxyphenyl benzoate**, controlling the stoichiometry of the reactants is critical. Using an excess of resorcinol can favor the mono-esterified product over the di-esterified byproduct.
- **Acylating Agent:** Benzoyl chloride is the source of the benzoate moiety. It is highly reactive and readily undergoes nucleophilic attack.

- **Base:** An aqueous solution of sodium hydroxide (NaOH) is used. Its primary role is to deprotonate the phenolic hydroxyl group of resorcinol. This creates a highly nucleophilic phenoxide ion, which is essential for an efficient attack on the electrophilic carbonyl carbon of benzoyl chloride. The base also serves to neutralize the HCl byproduct generated during the reaction.

Experimental Protocol: Synthesis

Objective: To synthesize **3-hydroxyphenyl benzoate** from resorcinol and benzoyl chloride.

Materials:

- Resorcinol
- Benzoyl chloride
- Sodium hydroxide (NaOH)
- Deionized water
- Hydrochloric acid (HCl), concentrated
- Ice bath

Procedure:

- **Preparation of Resorcinol Solution:** In a 250 mL conical flask, dissolve 5.5 g (0.05 mol) of resorcinol in 50 mL of 10% aqueous sodium hydroxide solution. Cool the flask in an ice bath.
- **Addition of Benzoyl Chloride:** While vigorously stirring the cooled resorcinol solution, slowly add 7.0 g (0.05 mol) of benzoyl chloride dropwise over 15-20 minutes. Maintain the temperature below 10 °C throughout the addition.
- **Reaction:** After the addition is complete, securely stopper the flask and continue to shake or stir vigorously for an additional 30-45 minutes at room temperature. The product will begin to precipitate as a white solid.

- Neutralization and Isolation: Check the pH of the solution to ensure it is alkaline. If not, add a small amount of NaOH. Carefully acidify the mixture by adding concentrated HCl dropwise until the solution is acidic (test with litmus paper). This step ensures the precipitation of any unreacted resorcinol and the final product.
- Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts and impurities.

Experimental Protocol: Purification

Objective: To purify the crude **3-hydroxyphenyl benzoate** by recrystallization.

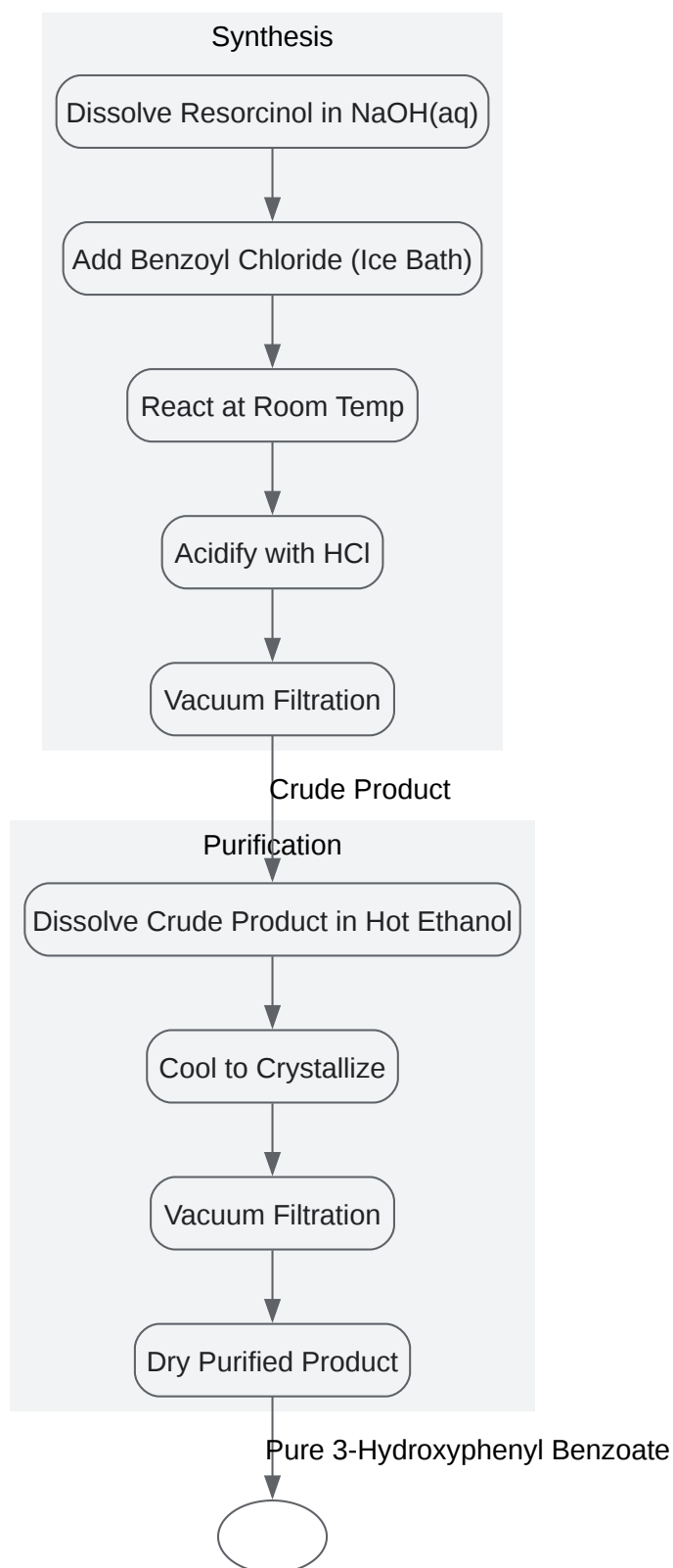
Principle: Recrystallization is a purification technique based on the differential solubility of the compound and its impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.

Procedure:

- Solvent Selection: Ethanol is a suitable solvent for the recrystallization of **3-hydroxyphenyl benzoate**[3].
- Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (using a steam bath or hot plate, NO open flames) until the solid completely dissolves.
- Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
- Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
- Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Workflow and Purity Assessment

The entire process from synthesis to purification can be monitored using Thin-Layer Chromatography (TLC) to assess reaction completion and final product purity[3].



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Caption: Workflow for the synthesis and purification of **3-Hydroxyphenyl benzoate**.

Spectroscopic Characterization

Characterization of the final product is essential to confirm its identity and purity. The following techniques are standard. While a dedicated spectrum for **3-hydroxyphenyl benzoate** is not readily available in public repositories, its structure allows for predictable spectral features.

Technique	Expected Observations
¹ H NMR	Aromatic protons (9H) would appear in the δ 6.8-8.2 ppm region with complex splitting patterns. The phenolic hydroxyl proton (1H) would appear as a broad singlet, with its chemical shift dependent on solvent and concentration.
¹³ C NMR	Expect signals for the ester carbonyl carbon (~165-170 ppm) and multiple signals in the aromatic region (~110-160 ppm) for the 12 aromatic carbons.
FTIR (ATR)	A strong, sharp absorption peak around 1720-1740 cm^{-1} corresponding to the C=O stretch of the ester. A broad absorption band in the region of 3200-3600 cm^{-1} for the O-H stretch of the phenolic group. Multiple sharp peaks between 1450-1600 cm^{-1} for aromatic C=C stretching[4][5].
Mass Spec.	The molecular ion peak (M^+) would be observed at an m/z corresponding to its molecular weight (214.22). Common fragmentation patterns would include the loss of the phenoxy group or the benzoyl group.

Applications in Research and Drug Development

The chemical architecture of **3-hydroxyphenyl benzoate** makes it a molecule of interest for both fundamental research and pharmaceutical development.

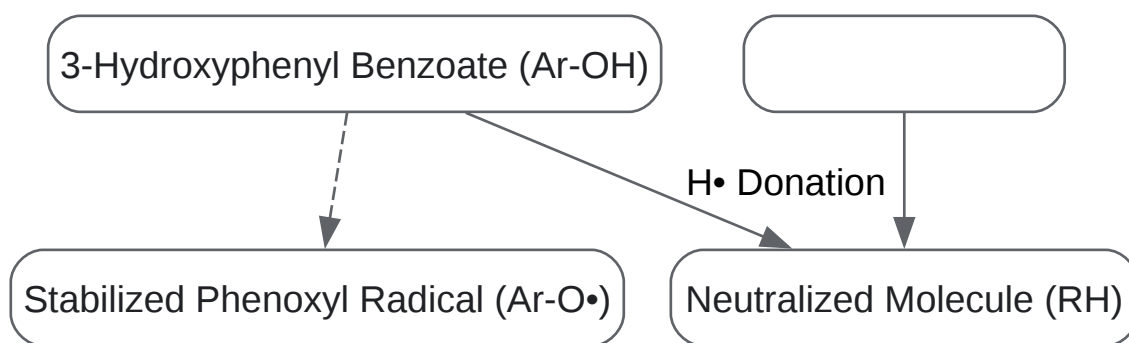
Role as a Synthetic Building Block

3-Hydroxyphenyl benzoate is a bifunctional molecule. The phenolic hydroxyl group can be further functionalized (e.g., through etherification or esterification), while the aromatic rings can undergo electrophilic substitution reactions. This versatility allows it to serve as a key intermediate in the synthesis of more complex molecules, including polymers, liquid crystals, and pharmaceutical agents[6].

Biological Activity and Therapeutic Potential

The presence of a phenolic hydroxyl group is a strong indicator of potential biological activity, particularly as an antioxidant.

Antioxidant Mechanism: Phenolic compounds are known to act as potent antioxidants primarily by donating a hydrogen atom from their hydroxyl group to neutralize highly reactive free radicals (like reactive oxygen species, ROS). This process interrupts the chain reactions that can lead to cellular damage, which is implicated in aging and various diseases[7][8]. The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger.



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Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

Studies on phenyl benzoate derivatives have confirmed that the presence and position of hydroxyl groups are crucial for their antioxidant capacity[9][10]. This makes **3-hydroxyphenyl benzoate** and its derivatives promising candidates for applications where mitigating oxidative stress is beneficial.

Receptor Modulation in Drug Discovery: Beyond general antioxidant effects, specific derivatives of hydroxyphenyl benzoate have been identified as modulators of key biological targets. For instance, a high-throughput screening campaign identified a derivative, 3-(tert-butyl)-4-hydroxyphenyl benzoate, as a moderate antagonist of the Farnesoid X Receptor (FXR) [11]. FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism, making it a significant target for drugs aimed at treating metabolic diseases. This discovery highlights the potential of the hydroxyphenyl benzoate scaffold in targeted drug design.

Safety and Handling

As with any laboratory chemical, proper handling of **3-hydroxyphenyl benzoate** is crucial. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Hazard Statement	Description	Precautionary Measure
H302	Harmful if swallowed	Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.
H315	Causes skin irritation	Wash skin thoroughly after handling. Wear protective gloves.
H319	Causes serious eye irritation	Wear eye protection. Rinse cautiously with water for several minutes if in eyes.
H335	May cause respiratory irritation	Avoid breathing dust. Use only outdoors or in a well-ventilated area.

Source:[12]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. Store in a tightly closed container in a dry, well-ventilated place.

Conclusion

3-Hydroxyphenyl benzoate is a compound of significant scientific interest, underpinned by its straightforward synthesis and versatile chemical nature. Its established role as a synthetic intermediate and its emerging potential in medicinal chemistry, particularly as an antioxidant and a scaffold for receptor modulators, make it a valuable tool for researchers. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis, purification, and application in a modern research and development setting.

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